(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-16-9-5-14(6-10-16)17-12-27-19(20-17)21-18(23)11-4-13-2-7-15(8-3-13)22(24)25/h2-12H,1H3,(H,20,21,23)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPLCACREKRGEB-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Yields: Yields for related compounds vary widely (16–59%), depending on reaction conditions and purification methods.
- Substituent Effects: 4-Methoxyphenyl: Enhances solubility and UV absorption (e.g., BZTcin3 in photoprotection) . Heterocyclic Variations: Pyridinyl (in ) and chlorothiophenyl (in ) groups may alter pharmacokinetics and target specificity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide, and how can reaction conditions be controlled to improve yield?
- The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the thiazole core via condensation of 4-methoxyphenylthiourea with α-haloketones (e.g., chloroacetone) under reflux in ethanol .
- Step 2: Acrylamide formation via a Michael addition between the thiazole-2-amine and 4-nitrocinnamic acid derivatives. Catalytic bases like triethylamine or DMAP in DMF at 60–80°C enhance regioselectivity .
- Critical Parameters: Solvent polarity (DMF > THF), temperature control (±2°C), and inert atmosphere (N₂/Ar) minimize side reactions. Yields range from 40–70% after column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR: Confirm regiochemistry of the acrylamide double bond (δ 6.5–7.5 ppm for trans-protons) and methoxy group integration (δ 3.8–4.0 ppm) .
- HRMS: Validate molecular weight (expected [M+H]⁺ = 424.12) with <2 ppm error .
- HPLC-PDA: Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition: Test against Topoisomerase IIα (DNA relaxation assay) and CDK7 (kinase inhibition ELISA), given structural analogs show IC₅₀ values <10 µM .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa). Positive controls (e.g., VP-16) and dose-response curves (1–100 µM) are critical for benchmarking .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data across studies?
- Case Example: Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM for Topo IIα inhibition) may arise from assay conditions (ATP concentration, pH) or stereochemical impurities.
- Strategy:
- Molecular Dynamics (MD): Simulate binding stability of the (E)-isomer to Topo IIα’s ATP-binding pocket (PDB: 1ZXM). Compare with (Z)-isomer trajectories to identify steric clashes .
- QSAR Modeling: Correlate substituent effects (e.g., nitro group position) with activity using descriptors like logP and polar surface area .
Q. What mechanistic insights explain its reactivity in nucleophilic environments, and how does this impact stability studies?
- Reactivity Profile:
- The acrylamide’s α,β-unsaturated carbonyl undergoes Michael additions with thiols (e.g., glutathione, cysteine residues), leading to adduct formation. Rate constants (k ≈ 0.5 M⁻¹s⁻¹) depend on pH (maximal at 7.4) .
- Degradation Pathways:
- Hydrolysis at high pH (>9) cleaves the amide bond, forming 4-nitrophenylacetic acid and thiazole fragments. Accelerated stability testing (40°C/75% RH) predicts a t₉₀ of ~6 months .
Q. How can crystallographic data address ambiguities in stereochemical assignments?
- X-Ray Diffraction: Resolve the (E)-configuration of the acrylamide double bond (C8–C9 bond length ~1.34 Å, torsion angle ~180°) and planarity of the thiazole-nitrophenyl system .
- Contradictions: Disordered morpholine/pyridine substituents in analogs (e.g., ) require high-resolution data (<1.0 Å) and Hirshfeld surface analysis to confirm packing effects .
Methodological Tables
Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Methoxyphenylthiourea, chloroacetone, EtOH, reflux | 65 | 85% |
| 2 | 4-Nitrocinnamoyl chloride, DMF, TEA, 70°C | 58 | 92% |
| 3 | Column chromatography (EtOAc:hexane, 3:7) | 70 | 98% |
Table 2. Comparative Biological Activity of Structural Analogs
| Compound | Topo IIα IC₅₀ (µM) | CDK7 IC₅₀ (µM) | Cytotoxicity (HeLa, IC₅₀ µM) |
|---|---|---|---|
| Target | 3.2 ± 0.5 | 8.1 ± 1.2 | 12.4 ± 2.1 |
| Analog A | 5.7 ± 0.8 | 15.3 ± 3.4 | 28.9 ± 4.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
